4-Azidobutanol 1-(4-Methylbenzenesulfonate)
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Overview
Description
4-Azidobutanol 1-(4-Methylbenzenesulfonate) is a biochemical used in proteomics research . It is a versatile chemical compound with diverse applications, ranging from synthesizing organic molecules to studying biochemical processes.
Molecular Structure Analysis
The molecular formula of 4-Azidobutanol 1-(4-Methylbenzenesulfonate) is C11H15N3O3S, and its molecular weight is 269.32 .Scientific Research Applications
Synthesis of Trisubstituted Triazenes 4-Azidobutanol 1-(4-Methylbenzenesulfonate) is used in the synthesis of trisubstituted triazenes. A method involving the reaction of Grignard reagents with 4-azidobutyl-4-methylbenzenesulfonate leads to the regioselective formation of these triazenes, useful for preparing aryl, heteroaryl, vinyl, and alkyl triazenes (Suleymanov, Scopelliti, Tirani, & Severin, 2018).
Radical-Chain Reactions with Allylstannanes The compound participates in radical-chain reactions with allylstannanes. These reactions, involving 4-Methylbenzenesulfonyl azide, lead to products like N-allyl-4-methylbenzenesulfonamide, demonstrating a free-radical chain mechanism (Dang & Roberts, 1996).
Ab Initio Molecular Orbital Study Studies of the 4-methylbenzenesulfonate anion, a related compound, provide valuable insights into its internal vibrational modes, aiding in understanding similar molecules' structures and reactions (Ristova, Pejov, Žugić, & Šoptrajanov, 1999).
Synthesis of Alkylidenecyclopropanes It is used as an intermediate in the synthesis of alkylidenecyclopropanes, key for metal-catalyzed carbocyclization and cycloisomerization reactions in various alicyclic systems (Ojo, Inglesby, Negru, & Evans, 2014).
Reactivity with Different Nucleophiles Its reactivity with various nucleophiles has been systematically studied, helping in the synthesis of diverse chemical compounds (Forcellini, Hemelaere, Desroches, & Paquin, 2015).
Biodegradation Research Related compounds, such as 4-aminobenzenesulfonate, are studied for biodegradation, providing insights into environmental remediation techniques (Wang, Zhang, Zhou, & Zhang, 2009).
Solid-State Oxidation Studies Research on the solid-state oxidation of related compounds enriches our understanding of chemical reactions and compound stability (Kaupang, Görbitz, & Bonge-Hansen, 2013).
Study of Photoacid Generators Studies on photoacid generators using sulfonated oximes, including 4-methylbenzenesulfonate derivatives, contribute to the development of polymer resists (Plater, Harrison, & Killah, 2019).
Safety and Hazards
Properties
IUPAC Name |
4-azidobutyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-10-4-6-11(7-5-10)18(15,16)17-9-3-2-8-13-14-12/h4-7H,2-3,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNIVVPLEIFWQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.